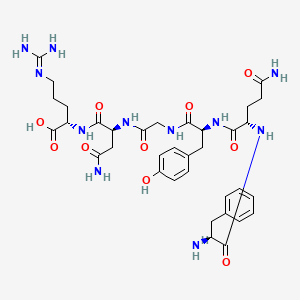

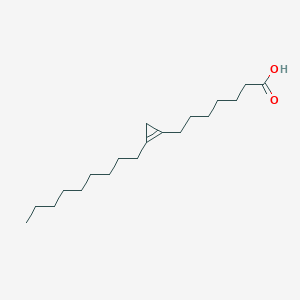

7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is a chemical compound characterized by a cyclopropane ring substituted with a nonyl group and a heptanoic acid chain

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 7-(2-Nonylcycloprop-1-EN-1-YL)heptansäure beinhaltet typischerweise die Cyclopropanierung eines geeigneten Alken-Vorläufers, gefolgt von Modifikationen der funktionellen Gruppe. Ein übliches Verfahren beinhaltet die Reaktion eines Nonyl-substituierten Alkens mit einer Diazoverbindung in Gegenwart eines Katalysators, um den Cyclopropanring zu bilden. Nachfolgende Oxidations- und Carboxylierungsschritte ergeben das Heptansäurederivat.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann großtechnische Cyclopropanierungsreaktionen unter Verwendung von kontinuierlichen Fließreaktoren beinhalten, um eine effiziente und konsistente Produktbildung zu gewährleisten. Die Verwendung robuster Katalysatoren und optimierter Reaktionsbedingungen ist entscheidend, um die Ausbeute und Reinheit zu maximieren.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Cyclopropanring, was zur Bildung von Epoxiden oder anderen oxygenierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe als Ziel haben und sie in einen Alkohol oder Aldehyd umwandeln.

Substitution: Die Nonylgruppe und der Cyclopropanring können an verschiedenen Substitutionsreaktionen teilnehmen und so verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidation: Epoxide, Ketone und Carbonsäuren.

Reduktion: Alkohole und Aldehyde.

Substitution: Halogenierte Derivate und andere substituierte Cyclopropanverbindungen.

Wissenschaftliche Forschungsanwendungen

7-(2-Nonylcycloprop-1-EN-1-YL)heptansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Signalwege abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-(2-Nonylcycloprop-1-EN-1-YL)heptansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Cyclopropanring und die Nonylgruppe tragen zu seiner Bindungsaffinität und Spezifität bei. Die Verbindung kann die Enzymaktivität, die Rezeptorbindung oder Signaltransduktionswege modulieren, was zu den beobachteten Wirkungen führt.

Ähnliche Verbindungen:

Heptansäure: Ein einfacheres Analogon mit einer geradkettigen Struktur.

Cyclopropancarbonsäure: Enthält einen Cyclopropanring, aber ohne die Nonylsubstitution.

Nonylcyclopropan: Ähnliche Nonylsubstitution, aber ohne die Heptansäurekette.

Einzigartigkeit: 7-(2-Nonylcycloprop-1-EN-1-YL)heptansäure ist aufgrund der Kombination eines Cyclopropanrings, einer Nonylgruppe und einer Heptansäurekette einzigartig. Diese strukturelle Komplexität verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Wirkmechanismus

The mechanism of action of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and nonyl group contribute to its binding affinity and specificity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Heptanoic Acid: A simpler analog with a straight-chain structure.

Cyclopropane Carboxylic Acid: Contains a cyclopropane ring but lacks the nonyl substitution.

Nonylcyclopropane: Similar nonyl substitution but without the heptanoic acid chain.

Uniqueness: 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is unique due to the combination of a cyclopropane ring, a nonyl group, and a heptanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

651027-49-5 |

|---|---|

Molekularformel |

C19H34O2 |

Molekulargewicht |

294.5 g/mol |

IUPAC-Name |

7-(2-nonylcyclopropen-1-yl)heptanoic acid |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

QGBVWKUUVJYRIN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=C(C1)CCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)